molecular formula C18H20O5 B5751795 ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE

ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE

Cat. No.: B5751795
M. Wt: 316.3 g/mol
InChI Key: MVNDIUULSMJTNX-UHFFFAOYSA-N
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Description

ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE is a complex organic compound with a unique structure that includes a chromen ring fused with a cyclohepta ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE typically involves the reaction of a chromen derivative with an ethyl acetate derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL 2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETATE include:

  • ETHYL 2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY)PROPANOATE
  • ETHYL (2-ETHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE
  • METHYL 5-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY)METHYL-2-FUROATE

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a chromen ring with a cyclohepta ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-2-21-17(19)11-22-12-8-9-14-13-6-4-3-5-7-15(13)18(20)23-16(14)10-12/h8-10H,2-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNDIUULSMJTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C3=C(CCCCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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